molecular formula C8H16Cl2N4O B1433679 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride CAS No. 1803587-59-8

2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride

Cat. No. B1433679
CAS RN: 1803587-59-8
M. Wt: 255.14 g/mol
InChI Key: WQGFCVXPZGTDKL-UHFFFAOYSA-N
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Description

“2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride” is a chemical compound with the empirical formula C6H16Cl2N4O . It’s part of a class of compounds known as 1,2,4-triazoles, which are heterocyclic compounds containing nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O.Cl.Cl.CCn1cnnc1CCN . This indicates that the compound contains a morpholine ring attached to a 1,2,4-triazole ring via an ethyl group .

Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazole derivatives, including the 1,2,4-triazole ring structure, are known for their significant presence in pharmaceuticals and their broad spectrum of biological activities. Research has shown that triazoles have applications in developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013). The 1,2,4-triazole derivatives, in particular, have been highlighted for their potential in treating various diseases, including cancer and microbial infections, demonstrating the versatility and importance of these compounds in medicinal chemistry (Ohloblina, 2022).

Morpholine Derivatives in Scientific Research

Morpholine derivatives are known for their broad spectrum of pharmacological profiles. These compounds have been explored for various applications, from pharmaceuticals to agrochemicals. The literature emphasizes the diverse pharmacological activities of morpholine derivatives, including their role in developing new therapeutic agents (Asif & Imran, 2019). Morpholines are also part of research into antisense therapies, where they are used to inhibit gene function, showcasing their utility in genetic studies and potential treatments for genetic disorders (Heasman, 2002).

Future Directions

The future directions for research on “2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride” and similar compounds could involve further exploration of their anticancer properties . Additionally, the synthesis and characterization of novel 1,2,4-triazole derivatives could be a promising area of study .

properties

IUPAC Name

2-(4-ethyl-1,2,4-triazol-3-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-2-12-6-10-11-8(12)7-5-9-3-4-13-7;;/h6-7,9H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGFCVXPZGTDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
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2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
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2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Reactant of Route 4
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Reactant of Route 5
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2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Reactant of Route 6
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine dihydrochloride

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